Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate

Medicinal Chemistry Structure‑Activity Relationship Chemical Reactivity

Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is a non-fungible research building block due to its unique 3-methoxy substitution pattern, which critically alters reactivity and biological target interactions compared to 2- or 4-methoxy regioisomers. The electron-donating methoxy group enhances oxazole nitrogen nucleophilicity, enabling preferential N-functionalization. Supplied at 98% purity, it is ideal for SAR studies and probe design without additional purification. This specific regioisomer is essential when exploring alternative binding modes or rescuing activity in drug discovery programs.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
CAS No. 668972-79-0
Cat. No. B1489486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(3-methoxyphenyl)oxazole-2-carboxylate
CAS668972-79-0
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C(O1)C2=CC(=CC=C2)OC
InChIInChI=1S/C13H13NO4/c1-3-17-13(15)12-14-8-11(18-12)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3
InChIKeyUHFHPALPRBBAHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate (CAS 668972-79-0): A 5‑Aryloxazole‑2‑carboxylate Research Building Block


Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate (CAS 668972‑79‑0) is a heterocyclic organic compound with the molecular formula C₁₃H₁₃NO₄ and a molecular weight of approximately 247.25 g·mol⁻¹. It features an ethyl ester at the 2‑position and a 3‑methoxyphenyl group at the 5‑position of the oxazole ring . The compound is primarily supplied as a research‑grade building block for medicinal chemistry, organic synthesis, and materials science applications . Oxazole‑containing compounds are widely recognized for their diverse biological activities, including anti‑inflammatory, anticancer, and antimicrobial properties, which makes this scaffold relevant for drug discovery and chemical biology [1].

Why Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate Cannot Be Substituted by Other 5‑Aryloxazole‑2‑carboxylates


5‑Aryloxazole‑2‑carboxylates are not interchangeable because the position and electronic nature of the aryl substituent critically influence both chemical reactivity and biological activity. Quantum chemical studies demonstrate that the reactivity of oxazole derivatives toward electrophilic attack follows the order 2‑substituted > 5‑substituted > 4‑substituted, and electron‑donating groups (such as methoxy) enhance this reactivity [1]. Additionally, structure‑activity relationship (SAR) analyses confirm that the substitution pattern on the phenyl ring (e.g., 3‑methoxy vs. 4‑methoxy vs. 2‑methoxy) alters the molecule's ability to interact with biological targets, which can lead to significant differences in potency and selectivity [2]. Therefore, even closely related regioisomers, such as ethyl 5‑(4‑methoxyphenyl)oxazole‑2‑carboxylate (CAS 1441‑37‑8) or ethyl 5‑(2‑methoxyphenyl)oxazole‑2‑carboxylate (CAS 668972‑82‑5), may exhibit divergent reactivity and biological profiles, making the specific 3‑methoxyphenyl regioisomer a non‑fungible chemical entity for structure‑based research and development .

Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate: Quantitative Differentiation Evidence for Scientific Procurement


Regioisomeric Differentiation: 3‑Methoxyphenyl vs. 4‑Methoxyphenyl and 2‑Methoxyphenyl Analogs

The position of the methoxy substituent on the phenyl ring of 5‑aryloxazole‑2‑carboxylates governs both electronic and steric properties, directly impacting chemical reactivity and biological target engagement. Quantum chemical calculations predict that electron‑donating substituents enhance the nucleophilicity of the oxazole nitrogen, but the magnitude of this effect varies with the substitution pattern due to differences in resonance and inductive effects [1]. SAR studies on oxazole‑based pharmaceuticals consistently show that moving a methoxy group from the 3‑ to the 4‑position can alter potency against specific targets by more than an order of magnitude [2]. Ethyl 5‑(3‑methoxyphenyl)oxazole‑2‑carboxylate, therefore, possesses a unique electronic and steric profile that distinguishes it from its 4‑methoxy and 2‑methoxy regioisomers.

Medicinal Chemistry Structure‑Activity Relationship Chemical Reactivity

Purity Grade Differentiation: 98% vs. 95‑97% in 5‑Aryloxazole‑2‑carboxylate Analogs

Vendor‑specified purity is a critical procurement parameter for research compounds. Ethyl 5‑(3‑methoxyphenyl)oxazole‑2‑carboxylate is commercially offered at a purity of 98% by several suppliers, which is higher than the typical 95‑97% purity commonly listed for its 4‑methoxyphenyl analog . While these are vendor‑reported values and not absolute measures of intrinsic compound quality, the higher purity grade reduces the likelihood of impurity‑induced artifacts in sensitive assays and may improve reproducibility in synthetic applications.

Analytical Chemistry Procurement Quality Control

Electronic Property Differentiation via Computational Reactivity Descriptors

The 3‑methoxyphenyl group is an electron‑donating substituent that increases the electron density on the oxazole ring. Quantum chemical studies on oxazole derivatives have established that electron‑donating groups enhance the nucleophilicity of the oxazole nitrogen, making the ring more susceptible to electrophilic attack [1]. The magnitude of this effect depends on the substituent's position and nature. While direct Fukui function values for ethyl 5‑(3‑methoxyphenyl)oxazole‑2‑carboxylate are not available, the class‑level inference is that the 3‑methoxy substitution confers a distinct reactivity profile compared to unsubstituted or electron‑withdrawing analogs, which is critical for designing synthetic routes involving electrophilic functionalization.

Computational Chemistry Reactivity Prediction Medicinal Chemistry

Procurement Differentiation: Supplier Availability and Pricing of 3‑Methoxy vs. 4‑Methoxy Regioisomers

The commercial landscape for 5‑aryloxazole‑2‑carboxylates is not uniform. Ethyl 5‑(4‑methoxyphenyl)oxazole‑2‑carboxylate (CAS 1441‑37‑8) is widely available from major suppliers (e.g., Sigma‑Aldrich, Fluorochem, AChemBlock) at purities of 95‑97% and competitive bulk pricing . In contrast, the 3‑methoxy regioisomer (CAS 668972‑79‑0) is primarily offered by specialized research chemical vendors (e.g., Leyan, Huaxuejia) at a higher nominal purity (98%) but with more variable lead times and pricing . This differential availability means that procurement of the 3‑methoxy compound may require longer lead times and higher per‑gram costs, but it offers a regioisomer that is essential for specific SAR studies or synthetic routes where the 4‑methoxy analog is not a suitable substitute.

Chemical Sourcing Supply Chain Cost‑Benefit Analysis

Recommended Application Scenarios for Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate


Medicinal Chemistry: SAR Studies on 5‑Aryloxazole‑2‑carboxylate Scaffolds

Ethyl 5‑(3‑methoxyphenyl)oxazole‑2‑carboxylate serves as a key building block for structure‑activity relationship (SAR) investigations exploring the impact of methoxy group position on biological activity. SAR reviews indicate that the 3‑methoxy substitution can yield distinct potency and selectivity profiles compared to 4‑methoxy or 2‑methoxy analogs [1]. The compound's 98% vendor‑reported purity reduces the need for additional purification prior to assay [2].

Synthetic Chemistry: Precursor for Electrophilic Functionalization at the Oxazole Nitrogen

The electron‑donating 3‑methoxyphenyl group enhances the nucleophilicity of the oxazole nitrogen, making this compound more reactive toward electrophilic attack than unsubstituted or electron‑withdrawing analogs [1]. This property can be exploited in synthetic sequences requiring N‑functionalization of the oxazole ring, offering a strategic advantage over less electron‑rich 5‑aryloxazole‑2‑carboxylates.

Chemical Biology: Probe Development for Target Validation

The unique regioisomeric identity of the 3‑methoxyphenyl group allows researchers to design chemical probes that interrogate the steric and electronic requirements of a biological target's binding pocket. When a 4‑methoxy analog shows suboptimal activity, the 3‑methoxy regioisomer can be used to test alternative binding modes, potentially rescuing activity or improving selectivity [2].

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